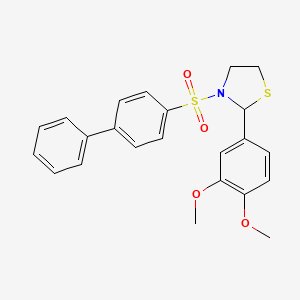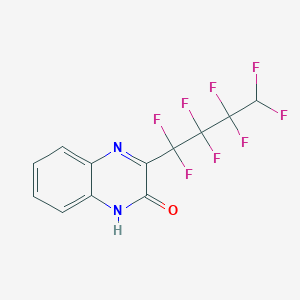
3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, also known as DMXAA, is a small molecule that has been studied extensively for its potential use in cancer treatment. DMXAA was first synthesized in 1998 by researchers at the University of Auckland in New Zealand. Since then, it has been the subject of numerous scientific studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
Mécanisme D'action
While the activation of STING is known to be a key mechanism of action for 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, there may be other pathways involved in its anti-cancer activity that have yet to be discovered.
3. Formulation: Improvements in the formulation of 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole could lead to better solubility and bioavailability, making it a more effective anti-cancer agent.
4. Clinical trials: While 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has shown promise in preclinical studies, it has yet to be approved for use in humans. Further clinical trials are needed to determine its safety and efficacy in cancer patients.
In conclusion, 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is a small molecule with potential as an anti-cancer agent. Its mechanism of action involves the activation of the immune system, leading to the destruction of tumor blood vessels and subsequent tumor cell death. While 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has limitations as a research tool, further investigation of its potential as a cancer therapy is warranted.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole as a research tool is its specificity for activating the STING pathway, which can be useful for studying the immune system and its role in cancer. However, 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has also been shown to have off-target effects, which can complicate interpretation of experimental results. Additionally, 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several areas of research that could benefit from further investigation of 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. These include:
1. Combination therapy: 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and radiation therapy. Further studies are needed to determine the optimal combination strategies.
2.
Méthodes De Synthèse
The synthesis of 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole involves several steps, including the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-methoxybenzoyl chloride to produce the final product, 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. The synthesis of 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been optimized over the years, with modifications to the reaction conditions leading to increased yields and purity.
Applications De Recherche Scientifique
3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been the subject of numerous scientific studies exploring its potential as an anti-cancer agent. In preclinical studies, 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to induce tumor regression in a variety of cancer types, including melanoma, lung cancer, and breast cancer. The mechanism of action of 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole involves the activation of the immune system, leading to the destruction of tumor blood vessels and subsequent tumor cell death.
Propriétés
IUPAC Name |
3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-20-11-4-2-3-9(7-11)15-18-14(19-21-15)12-6-5-10(16)8-13(12)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHSBFCIHSDEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-(9-oxo-7,8,9,10,11,12-hexahydrobenzo[a]-4,7-phenanthrolin-8-yl)benzoate](/img/structure/B5133521.png)
![3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B5133541.png)

![N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5133546.png)
![3-(2,5-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5133549.png)
![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-isopropyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5133554.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133556.png)
![N,N-dimethyl-N'-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5133557.png)



![5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B5133578.png)
